molecular formula C16H22N2O3 B5197926 (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

Cat. No. B5197926
M. Wt: 290.36 g/mol
InChI Key: PWPBONJXMIADOE-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as DMI, is a chemical compound that has been studied for its potential applications in scientific research. It is a white crystalline powder with a molecular weight of 309.4 g/mol.

Mechanism of Action

The exact mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is not fully understood, but it is thought to act on the GABAergic and dopaminergic systems in the brain. It has been shown to increase GABA levels and decrease dopamine levels in certain brain regions, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. Additionally, (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, indicating that it may have anti-inflammatory effects as well.

Advantages and Limitations for Lab Experiments

One advantage of using (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, one limitation of using (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.

Future Directions

There are a number of potential future directions for research on (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. One area of interest is the development of new treatments for anxiety and psychosis disorders based on the anxiolytic and antipsychotic effects of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. Additionally, further research is needed to fully understand the mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol and its potential neuroprotective effects. Finally, future studies may explore the use of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-methyl-2-propylimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol.

Scientific Research Applications

(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the development of new treatments for anxiety and psychosis disorders. Additionally, (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-7-14-17-10-12(18(14)2)15(19)11-8-6-9-13(20-3)16(11)21-4/h6,8-10,15,19H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBONJXMIADOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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